1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one is an organic compound with a complex structure, featuring a phenyl ring substituted with a hydroxy group, an amino group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propoxy Group: The initial step involves the reaction of a phenol derivative with an epoxide to introduce the propoxy group.
Introduction of the Amino Group: The next step involves the reaction of the intermediate with a suitable amine, such as 1,1,3,3-tetramethylbutylamine, under basic conditions to form the amino group.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the hydroxy group, typically using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 1-(4-{2-Hydroxy-3-(isopropylamino)propoxy}phenyl)ethanone
- 1-(4-{2-Hydroxy-3-(tert-butylamino)propoxy}phenyl)propan-1-one
Comparison: 1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one is unique due to the presence of the bulky 1,1,3,3-tetramethylbutyl group, which can influence its steric properties and reactivity. This makes it distinct from similar compounds that have smaller or less bulky substituents, potentially leading to different biological activities and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C20H33NO3 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(2,4,4-trimethylpentan-2-ylamino)propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C20H33NO3/c1-7-18(23)15-8-10-17(11-9-15)24-13-16(22)12-21-20(5,6)14-19(2,3)4/h8-11,16,21-22H,7,12-14H2,1-6H3 |
InChI Key |
CLNSBHWVSDAEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CNC(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.